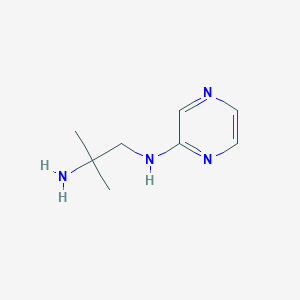![molecular formula C30H30N2 B14232813 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline CAS No. 388092-92-0](/img/structure/B14232813.png)
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-(4-ethylphenyl)prop-2-en-1-yl groups attached to the quinoxaline core
Métodos De Preparación
The synthesis of 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-(4-ethylphenyl)prop-2-en-1-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Análisis De Reacciones Químicas
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which have applications in materials science and organic electronics.
Biology: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism by which 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its potential anticancer and antimicrobial applications. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can be compared with other similar compounds, such as:
2,3-Bis[3-(4-fluorophenyl)prop-2-en-1-yl]quinoxaline: This compound has similar structural features but with fluorine atoms instead of ethyl groups, which can affect its chemical reactivity and biological activity.
2,3-Bis[3-(4-chlorophenyl)prop-2-en-1-yl]quinoxaline: The presence of chlorine atoms can influence the compound’s properties, making it more reactive in certain chemical reactions.
2,3-Bis[3-(4-methylphenyl)prop-2-en-1-yl]quinoxaline: The methyl groups can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways .
Propiedades
Número CAS |
388092-92-0 |
|---|---|
Fórmula molecular |
C30H30N2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2,3-bis[3-(4-ethylphenyl)prop-2-enyl]quinoxaline |
InChI |
InChI=1S/C30H30N2/c1-3-23-15-19-25(20-16-23)9-7-13-29-30(32-28-12-6-5-11-27(28)31-29)14-8-10-26-21-17-24(4-2)18-22-26/h5-12,15-22H,3-4,13-14H2,1-2H3 |
Clave InChI |
FQAPBFSJGJOFRV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C=CCC2=NC3=CC=CC=C3N=C2CC=CC4=CC=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)


![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
